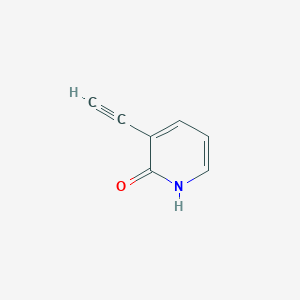

3-Ethynylpyridin-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXOXAWBFIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434786 | |

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142502-88-3 | |

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Chemistry of 3-Ethynylpyridin-2-ol: A Technical Overview of a Sparsely Documented Compound

Researchers, scientists, and drug development professionals exploring novel heterocyclic scaffolds may encounter 3-ethynylpyridin-2-ol as a molecule of potential interest. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on its chemical properties, synthesis, and biological activity. This technical guide aims to provide an in-depth overview of what is currently known about related compounds, offering insights into the probable characteristics and potential synthetic routes for this compound, while clearly highlighting the existing knowledge gaps.

Physicochemical Properties: An Extrapolation from Analogs

The electronic properties of this compound are shaped by the interplay of the electron-withdrawing pyridine ring and the ethynyl group, along with the electron-donating hydroxyl group. The pyridine ring is an aromatic and relatively stable system.[2] The nitrogen atom imparts a dipole moment and influences the reactivity of the ring. The ethynyl group is a reactive moiety that can participate in various chemical transformations.[2]

Table 1: Comparison of Physicochemical Properties of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Ethynylpyridine | C7H5N | 103.12 | 39-40[1] | 170.5±13.0[1] |

| 3-Ethynylpyridin-2-amine | C7H6N2 | 118.14 | Not Available | Not Available |

| 2-Ethynylpyridine | C7H5N | 103.12 | Not Available | Not Available |

| 3-Ethylpyridin-2-ol | C7H9NO | 123.15 | Not Available | Not Available |

Note: Data for this compound is not available. The table presents data for structurally similar compounds to provide a comparative context.

Synthesis Strategies: A Roadmap for a Novel Compound

While a specific, optimized synthesis for this compound has not been described, established synthetic methodologies for related substituted pyridin-2(1H)-ones and ethynylpyridines can provide a logical starting point for its preparation. A plausible synthetic approach could involve the introduction of an ethynyl group onto a pre-existing pyridin-2-ol scaffold or the construction of the pyridine ring with the ethynyl and hydroxyl functionalities already in place.

One potential pathway could start from a halogenated pyridin-2-ol derivative, such as 3-bromo-2-hydroxypyridine. This intermediate could then undergo a Sonogashira coupling reaction with a protected acetylene source, like trimethylsilylacetylene, followed by deprotection to yield the desired this compound. The Sonogashira cross-coupling is a well-established method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, and has been successfully used in the synthesis of related ethynylpyridine compounds.[3]

Alternatively, one could envision a strategy starting from a suitably substituted precursor that can be cyclized to form the pyridin-2-ol ring.

Experimental Workflow: A Proposed Synthetic Route

Caption: A potential synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be dictated by its three key functional groups: the pyridine ring, the hydroxyl group, and the ethynyl group. The pyridine nitrogen can act as a base or a nucleophile. The hydroxyl group can be deprotonated to form a pyridin-2-olate, and it can undergo esterification or etherification reactions. The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:

-

Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the facile construction of more complex molecules.

-

Coupling Reactions: As mentioned, it can undergo various cross-coupling reactions, such as Sonogashira, to form C-C bonds.

-

Addition Reactions: The triple bond can undergo addition reactions with various reagents.

Given the prevalence of the pyridine scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel drug candidates.[4][5] The presence of the reactive ethynyl group allows for its straightforward incorporation into larger molecules and for the exploration of structure-activity relationships. Pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Biological Activity: An Unexplored Frontier

There is currently no published data on the biological activity or potential signaling pathways affected by this compound. The biological profile of pyridine derivatives can be highly dependent on the nature and position of their substituents.[4][5] For example, various substituted pyridines have shown activity as enzyme inhibitors and receptor modulators.[5] Any investigation into the biological effects of this compound would be breaking new ground and would require extensive screening and mechanistic studies.

Conclusion

This compound represents a molecule with interesting potential, stemming from the combination of the biologically relevant pyridin-2-ol core and the synthetically versatile ethynyl group. However, it remains a largely uncharacterized compound. This guide has aimed to provide a comprehensive overview based on the properties and reactions of analogous structures, offering a starting point for researchers interested in its synthesis and a deeper exploration of its chemical and biological properties. Future research is needed to synthesize this compound, fully characterize its properties, and investigate its potential applications in drug discovery and materials science.

References

- 1. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 2. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Molecular Structure and Conformation of 3-ethynylpyridin-2-ol

Disclaimer: Due to a lack of specific published experimental and computational studies on 3-ethynylpyridin-2-ol, this technical guide has been constructed using data and methodologies from studies on analogous 3-substituted pyridin-2-ol and 2-pyridone systems. The quantitative data and experimental protocols presented herein are representative of the analyses that would be applied to this molecule and are based on closely related compounds.

Molecular Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and an ethynyl group at the 3-position. The presence of the hydroxyl group gives rise to significant tautomerism.

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 3-ethynyl-1H-pyridin-2-one |

| Molecular Formula | C₇H₅NO |

| Molecular Weight | 119.12 g/mol |

| SMILES String | OC1=CC=CN=C1C#C (ol form) O=C1NC=CC=C1C#C (one form) |

| CAS Number | Not available |

Tautomerism: Pyridin-2-ol vs. 2-Pyridone

A critical aspect of the molecular structure of this compound is the tautomeric equilibrium between the pyridin-2-ol (enol) form and the 3-ethynyl-1H-pyridin-2-one (keto) form. For most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable and is the predominant form in various solvents and in the solid state. This preference is often attributed to the aromaticity of the charged resonance contributor of the 2-pyridone form, where the negative charge resides on the more electronegative oxygen atom.[1]

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of the tautomers and predict the equilibrium constant.[2][3]

Conformational Analysis

The conformational landscape of this compound (in its more stable 2-pyridone tautomeric form) is primarily defined by the rotation of the ethynyl substituent at the 3-position relative to the plane of the pyridone ring. While the pyridone ring itself is largely planar, slight puckering can occur.

Due to the linear nature of the ethynyl group, its rotation does not lead to distinct, high-energy barrier conformers in the same way a bulkier, non-linear substituent would. The primary conformational consideration would be the interaction of the terminal hydrogen of the ethynyl group with the adjacent substituents on the ring. In the absence of specific experimental data for this compound, the following table presents hypothetical computational data for the rotational barrier of the ethynyl group, based on typical values for similar small substituents on aromatic rings.

| Conformer | Dihedral Angle (H−C≡C−C) | Relative Energy (kcal/mol) | Population (%) |

| Planar | 0° / 180° | 0.0 | ~100 |

| Perpendicular | 90° | < 0.1 | < 1 |

For more complex analogues like 3,4-dihydro-2(1H)-pyridones with bulky substituents, distinct conformers such as pseudoaxial and pseudoequatorial forms have been identified, with energy differences of 2-4 kcal/mol.[4][5]

Experimental Protocols

A common method for the synthesis of substituted 2-pyridone derivatives is a multi-component reaction. The following is a representative protocol based on the synthesis of 3-cyano-2-pyridone derivatives.[6][7]

-

Step 1: Synthesis of N-substituted-2-cyanoacetamide. Aniline derivatives (0.02 mol) and ethyl cyanoacetate (0.02 mol) are refluxed at high temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Synthesis of 3-cyano-2-pyridone. The cyanoacetamide from Step 1 (0.01 mol) and acetylacetone (0.01 mol) are dissolved in ethanol. Potassium hydroxide (KOH) is added as a base. The mixture is refluxed for 4 hours.

-

Work-up and Purification. After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified, typically by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the chemical structure.

-

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of their spatial proximity and thus the preferred conformation.

-

J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons on the ring can provide information about dihedral angles and ring conformation.[8]

Computational Modeling Workflow

Computational chemistry, particularly DFT, is widely used to investigate the structure, stability, and properties of pyridine derivatives.[9][10]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pure.atu.ie [pure.atu.ie]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Spectroscopic Characterization of 3-Ethynylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted spectroscopic data for the novel compound 3-ethynylpyridin-2-ol. Due to the limited availability of experimental data for this specific molecule in public literature, this document provides a comprehensive, predictive analysis based on established chemical principles and data from analogous compounds. The guide includes detailed experimental protocols for the proposed synthesis and subsequent spectroscopic characterization (NMR, IR, MS), along with clearly structured tables of predicted data. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a two-step process starting from a suitable commercially available precursor, 3-bromopyridin-2-ol. The proposed synthetic route involves the protection of the hydroxyl group, followed by a Sonogashira coupling to introduce the ethynyl moiety, and finally deprotection. A plausible protecting group would be a benzyl ether, which is stable under the coupling conditions and can be removed under mild conditions.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-bromopyridine

-

To a solution of 3-bromopyridin-2-ol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 2-(Benzyloxy)-3-ethynylpyridine

-

To a solution of 2-(benzyloxy)-3-bromopyridine (1.0 eq) in a mixture of triethylamine (TEA) and tetrahydrofuran (THF), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To a solution of the crude trimethylsilyl-protected compound in THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 2 hours to remove the TMS group.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 2-(benzyloxy)-3-ethynylpyridine (1.0 eq) in ethanol.

-

Add palladium on activated carbon (10 mol%) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -OH (pyridinone) |

| ~7.5-7.7 | dd | 1H | H-6 (pyridine) |

| ~7.2-7.4 | dd | 1H | H-4 (pyridine) |

| ~6.2-6.4 | t | 1H | H-5 (pyridine) |

| ~3.5 | s | 1H | Ethynyl-H |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-162 | C=O (pyridinone) |

| ~140-142 | C-6 (pyridine) |

| ~138-140 | C-4 (pyridine) |

| ~115-117 | C-5 (pyridine) |

| ~105-107 | C-3 (pyridine) |

| ~85-87 | Ethynyl C (C≡CH) |

| ~78-80 | Ethynyl C (C≡CH) |

Solvent: DMSO-d₆

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | sharp, m | ≡C-H stretch |

| ~3100-2800 | broad, s | O-H stretch (pyridinone) |

| ~2100 | weak, m | C≡C stretch |

| ~1650 | strong | C=O stretch (pyridinone) |

| ~1600, ~1480 | m | C=C and C=N ring stretching |

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment Ion |

| 119 | [M]⁺ (Molecular Ion) |

| 91 | [M - CO]⁺ |

| 64 | [M - CO - HCN]⁺ |

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an ATR accessory.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Perform a background scan before scanning the sample. The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: Agilent 6890 GC coupled to a 5975C MS detector (for EI-MS) or a Waters Xevo G2-XS QToF (for ESI-HRMS).

-

Electron Ionization (EI) Method:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: 40-500 amu

-

-

Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) Method:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-1000 m/z

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass.

Logical Relationships in Spectroscopic Analysis

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data, derived from analogous compounds, offer a valuable reference for confirming the successful synthesis of the target molecule. The detailed experimental protocols for both synthesis and analysis are intended to be directly applicable in a laboratory setting. Researchers utilizing this guide will be well-equipped to produce and validate the structure of this novel compound, paving the way for its further investigation in various scientific and developmental applications.

The Unlocked Potential of a Versatile Scaffold: An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 3-Ethynylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural characteristics of the 3-ethynylpyridin-2-ol scaffold, a molecule existing in a tautomeric equilibrium with 3-ethynyl-2-pyridone, have positioned it as a valuable building block in medicinal chemistry and materials science. The presence of a reactive ethynyl group ortho to a hydroxyl group on a pyridine ring offers a rich landscape for chemical transformations, enabling the construction of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, detailing key reactions, experimental protocols, and potential applications, with a particular focus on its utility in drug discovery.

Core Reactivity and Tautomerism

The chemical behavior of this compound is intrinsically linked to the well-established keto-enol tautomerism of 2-hydroxypyridines. The equilibrium between the enol (this compound) and the keto (3-ethynylpyridin-2(1H)-one) forms is influenced by factors such as solvent polarity and substitution patterns. This tautomerism plays a crucial role in its reactivity, influencing the course of subsequent chemical transformations.

Synthesis of the Core Scaffold

The primary route to this compound involves a Sonogashira cross-coupling reaction. The synthesis commences with a halogenated precursor, typically 3-bromo-2-hydroxypyridine or a protected derivative like 3-bromo-2-methoxypyridine. The ethynyl group is then introduced using a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl group or the methoxy group yields the target molecule.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-bromo-2-methoxypyridine.

Step 1: Sonogashira Coupling of 3-Bromo-2-methoxypyridine

To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (Et3N) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The reaction vessel is purged with an inert gas (e.g., argon). Trimethylsilylacetylene (1.2-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is worked up by removing the solvent, followed by extraction and purification by column chromatography to yield 3-((trimethylsilyl)ethynyl)-2-methoxypyridine.

Step 2: Deprotection to this compound

The resulting 3-((trimethylsilyl)ethynyl)-2-methoxypyridine is dissolved in a suitable solvent like methanol. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature to effect the desilylation. For the demethylation of the 2-methoxy group to the 2-pyridone, reagents like boron tribromide (BBr₃) in dichloromethane at low temperatures can be employed. The reaction is quenched, and the product is purified by crystallization or column chromatography to afford this compound.

Key Reactions of the Ethynyl Group

The ethynyl group of this compound serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, cycloadditions, and intramolecular cyclizations.

Sonogashira Cross-Coupling

The terminal alkyne of this compound can readily participate in further Sonogashira cross-coupling reactions with a variety of aryl or vinyl halides. This allows for the extension of the molecular framework and the introduction of diverse substituents, which is a crucial strategy in the synthesis of complex molecules and in structure-activity relationship (SAR) studies for drug discovery.

Table 1: Representative Sonogashira Coupling Reactions of Ethynylpyridines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 96 | [1] |

| 2 | 3-Bromo-1,2-dione | Various terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | - | up to 93 | [2] |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI | Et₃N | THF | 64-97 | [3] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The ethynyl group is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting with an organic azide. The mild reaction conditions and high yields make it an ideal ligation strategy for bioconjugation and the synthesis of complex drug candidates.[6]

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture such as t-butanol/water is added a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%). The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified as necessary.

Intramolecular Cyclization: Synthesis of Furo[2,3-b]pyridines

A particularly important reaction of this compound and its derivatives is the intramolecular cyclization to form furo[2,3-b]pyridines. This transformation can be catalyzed by various transition metals, including palladium, and provides a direct route to this privileged heterocyclic scaffold, which is found in numerous biologically active compounds.[7] The reaction proceeds via an initial coupling of the alkyne, followed by an intramolecular attack of the hydroxyl group onto the activated alkyne.

Table 2: Synthesis of Furo[2,3-b]pyridine Derivatives via Cyclization

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Alkynyl-2-hydroxypyridine | Pd-catalyzed cyclization | 2,3-Disubstituted furo[2,3-b]pyridine | - | [7] |

| 2-Alkynyl heteroaromatic substrate | Intramolecular cyclization | Fused pyridoheterocycle | - | [8] |

| 3-Alkynyl-4-pyrone | Tandem cyclization with NH₄OAc | Furo[3,2-c]pyridine | 35-84 | [6] |

Applications in Drug Discovery

The this compound scaffold and its derivatives, particularly the resulting furo[2,3-b]pyridines, have garnered significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of furo[2,3-b]pyridine derivatives.[1][7] These compounds have shown efficacy against a range of cancer cell lines, and their mechanism of action often involves the inhibition of key cellular signaling pathways.

Table 3: Anticancer Activity of Furo[2,3-b]pyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furo[2,3-b]pyridine derivative | Neuro-2a, Hela, A549, COLO 205 | <25 | [7] |

| Furo[2,3-d]pyrimidine-based chalcone (5d) | NCI 59 cell line panel (mean) | 2.41 | [9] |

| Furo[2,3-d]pyrimidine-based chalcone (5e) | NCI 59 cell line panel (mean) | 1.23 | [9] |

| Furo[2,3-d]pyrimidine derivative (10b) | Breast cancer (HS 578T) | 1.51 | [10] |

Kinase Inhibitors

The furo[2,3-b]pyridine scaffold has been identified as a privileged structure for the development of potent and selective kinase inhibitors.[8][11] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily functionalize the furo[2,3-b]pyridine core, derived from this compound, allows for the fine-tuning of inhibitor selectivity and potency.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis and drug discovery. The strategic placement of the reactive ethynyl group allows for a wide array of chemical transformations, providing access to a rich diversity of complex molecular architectures. The facile synthesis of the core scaffold and the high efficiency of subsequent reactions, such as Sonogashira coupling, Click chemistry, and intramolecular cyclizations, underscore its importance. The demonstrated biological activities of its derivatives, particularly as anticancer agents and kinase inhibitors, highlight the immense potential of this scaffold for the development of novel therapeutics. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. kbfi.ee [kbfi.ee]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. bioclone.net [bioclone.net]

- 7. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-Ethynylpyridin-2-ol: A Technical Guide for Researchers

Compound of Interest: 3-Ethynylpyridin-2-ol

An in-depth exploration of the solubility and stability characteristics of this compound, a molecule of significant interest in contemporary drug discovery and materials science. This guide provides a comprehensive overview of its predicted solubility in various organic solvents, outlines detailed experimental protocols for its empirical determination, and discusses the critical factors governing its stability.

Introduction

This compound, a heterocyclic compound featuring a reactive terminal alkyne and a hydroxyl group on a pyridine scaffold, presents a unique profile for applications in medicinal chemistry and materials science. Its potential utility as a building block in the synthesis of novel therapeutic agents and functional polymers necessitates a thorough understanding of its fundamental physicochemical properties. The solubility and stability of this compound are paramount for successful reaction design, purification, formulation, and ultimately, its efficacy and shelf-life in various applications.

Due to the limited availability of specific experimental data for this compound in the public domain, this technical guide consolidates predictive insights based on its structural analogues and provides a robust framework of established experimental methodologies for its comprehensive characterization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity, hydrogen bonding capability, and molecular size, often summarized by the principle of "like dissolves like". This compound possesses both a polar hydroxyl group (-OH) and a nitrogen atom within the pyridine ring, capable of acting as hydrogen bond acceptors and donors. The ethynyl group introduces a degree of non-polarity. This amphiphilic nature suggests a nuanced solubility profile.

Based on the properties of related pyridine and pyridinol derivatives, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar functionalities of the solute, although hydrogen bonding is less pronounced than with protic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions with this compound. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the solute and these solvents limits favorable interactions, making dissolution energetically unfavorable. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can offer a balance of polarity suitable for dissolving compounds with both polar and nonpolar features. |

It is important to note that these are predictions. For quantitative data, experimental determination is essential.

Experimental Protocols for Solubility and Stability Determination

I. Quantitative Solubility Determination: The Gravimetric Method

This method provides a reliable way to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sintered glass funnel or syringe filter (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Oven or rotary evaporator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry container. The filter should also be at the experimental temperature to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn

II. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[1][2][3][4][5]

Objective: To evaluate the stability of this compound in organic solvents under various stress conditions.

Stress Conditions:

-

Hydrolytic Stability: The compound is dissolved in an organic solvent containing varying concentrations of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Samples are maintained at a controlled temperature (e.g., 50-60°C) for a defined period.[3]

-

Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable organic solvent. The study is typically conducted at room temperature or slightly elevated temperatures.

-

Photostability: A solution of the compound in a photostable organic solvent is exposed to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[6][7] A dark control sample is stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Thermal Stability: A solution of the compound is subjected to elevated temperatures (e.g., 60-80°C) for a specified duration. A control sample is kept at a lower temperature.

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent for each stress condition.[3]

-

Stress Application: Expose the samples to the respective stress conditions for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Evaluation:

-

Quantify the amount of remaining this compound at each time point.

-

Identify and, if possible, quantify any degradation products formed.

-

Determine the degradation rate and pathway for each stress condition.

-

Visualizing Key Concepts and Workflows

To aid in the conceptual understanding of the principles and processes described, the following diagrams have been generated.

Caption: Relationship between physicochemical properties and drug development success.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective utilization in the synthesis of novel pharmaceuticals and advanced materials. While specific experimental data remains to be published, the predictive information and detailed experimental protocols provided in this guide offer a robust starting point for researchers. By employing these methodologies, scientists can empirically determine the physicochemical properties of this compound, enabling the optimization of reaction conditions, facilitation of purification processes, and development of stable, effective formulations.

References

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. sgs.com [sgs.com]

- 5. scispace.com [scispace.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

The Discovery and Synthesis of 3-Ethynylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-ethynylpyridin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be effectively achieved through established organometallic cross-coupling reactions. This document provides a plausible and detailed synthetic protocol based on the well-precedented Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This guide includes a proposed experimental procedure, a summary of key quantitative data, and a discussion of the potential biological significance of this class of compounds.

Introduction

Pyridin-2-ol (or its tautomer, 2-pyridone) derivatives are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse biological activities.[2] The introduction of an ethynyl group at the 3-position of the pyridin-2-ol scaffold is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, exhibiting a wide array of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[3]

The first synthesis of this compound is not prominently documented. However, the logical and most common approach for its preparation involves the Sonogashira cross-coupling reaction. This powerful reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4]

Proposed Synthesis of this compound

The most viable route for the synthesis of this compound is the Sonogashira coupling of a 3-halopyridin-2-ol (such as 3-bromo-2-hydroxypyridine or 3-iodo-2-hydroxypyridine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl.[1]

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures on similar substrates.

3.1. Materials and Reagents

-

3-Bromo-2-hydroxypyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

3.2. Procedure

Step 1: Sonogashira Coupling

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydroxypyridine (1.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL/mmol of substrate) and triethylamine (3.0 eq) via syringe.

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 2: Desilylation

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridin-2-ol (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data

As the first synthesis is not well-documented, a comprehensive set of quantitative data from a single source is unavailable. The following table summarizes expected and reported data for this compound and its precursors.

| Parameter | Value | Source/Comment |

| Starting Material | ||

| 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | |

| Molecular Formula | 173.99 g/mol | |

| Molecular Weight | 175-178 °C | Typical literature value. |

| Melting Point | ||

| Final Product | ||

| This compound | C₇H₅NO | |

| Molecular Formula | 119.12 g/mol | |

| Molecular Weight | Not reported | Expected to be a solid at room temperature. |

| Melting Point | Not reported | Expected signals: aromatic protons, alkyne proton, and hydroxyl proton. |

| ¹H NMR | Not reported | Expected signals: aromatic carbons, alkyne carbons, and carbon bearing the hydroxyl group. |

| ¹³C NMR | ||

| Reaction Parameters | ||

| Reaction Yield | 60-90% | Estimated based on similar Sonogashira couplings. The actual yield is dependent on specific conditions. |

Mechanism of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: General mechanism of the Sonogashira cross-coupling reaction.

The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is then transferred to the palladium complex.[1][4]

Potential Biological Activity and Applications

While specific biological studies on this compound are not widely reported, the pyridin-2-one scaffold is a well-known pharmacophore present in many biologically active compounds.[2] Pyridinone derivatives have demonstrated a broad range of pharmacological activities, including:

-

Anticancer Activity: Many pyridinone-containing compounds exhibit potent anticancer properties.[5]

-

Antimicrobial and Antifungal Activity: The pyridine ring is a key component of many antimicrobial and antifungal agents.[3]

-

Anti-inflammatory Activity: Several pyridinone derivatives have shown significant anti-inflammatory effects.[6]

-

Enzyme Inhibition: The structural features of pyridinones make them suitable candidates for designing enzyme inhibitors.

The introduction of the ethynyl group can further enhance the biological activity by providing a rigid linker for interaction with biological targets or by participating in covalent interactions with specific amino acid residues in enzyme active sites. Furthermore, the terminal alkyne can be a versatile handle for further chemical modifications using click chemistry, enabling the synthesis of more complex molecules for drug discovery and chemical biology applications.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Although its initial discovery is not clearly documented, its synthesis can be reliably achieved through the Sonogashira coupling reaction. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and further explore the properties and applications of this and related compounds. The known biological activities of the pyridin-2-one scaffold suggest that this compound is a promising candidate for future drug discovery and development efforts.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]

A Comprehensive Theoretical and Computational Whitepaper on 3-Ethynylpyridin-2-ol: A Candidate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical and computational studies on 3-ethynylpyridin-2-ol are not publicly available. This document, therefore, serves as a comprehensive technical guide outlining a proposed workflow for such a study. The quantitative data presented herein is illustrative and hypothetical, generated for the purpose of demonstrating standard methodologies and data presentation formats in computational chemistry and drug discovery.

Introduction

Pyridin-2-ol (also known as 2-pyridone) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous bioactive molecules with applications ranging from antiviral to anticancer agents. The introduction of an ethynyl group at the 3-position creates this compound, a novel molecule with intriguing potential. The ethynyl moiety is a versatile functional group that can act as a reactive handle for further functionalization (e.g., via click chemistry) or as a key pharmacophoric element, potentially forming crucial interactions with biological targets such as protein kinases.

This whitepaper presents a detailed theoretical and computational framework for the in-depth characterization of this compound. The proposed studies aim to elucidate its structural, electronic, and spectroscopic properties, and to predict its potential as a drug-like molecule through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Proposed Experimental Protocols

Illustrative Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyridin-2-ones.[1][2] A common approach involves the Sonogashira coupling of a halogenated pyridin-2-ol precursor with a protected acetylene source, followed by deprotection.

Protocol:

-

Starting Material Preparation: Commercially available 3-bromo-2-methoxypyridine is used as the starting material.

-

Sonogashira Coupling:

-

To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in a 2:1 mixture of toluene and triethylamine, add trimethylsilylacetylene (1.5 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the mixture.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the reaction at 70°C and monitor by TLC until the starting material is consumed (approx. 12 hours).

-

After completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

-

-

Deprotection of the Silyl Group:

-

Dissolve the silylated intermediate in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2 hours.

-

Neutralize the mixture with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-ethynyl-2-methoxypyridine.

-

-

Demethylation to Pyridin-2-ol:

-

Dissolve 3-ethynyl-2-methoxypyridine in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add boron tribromide (BBr₃, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding methanol, followed by saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the combined organic layers, and concentrate.

-

Purify by recrystallization or column chromatography to obtain the final product, this compound.

-

Proposed Computational Methodology

A multi-faceted computational approach is proposed to thoroughly characterize this compound. This workflow integrates quantum mechanical calculations for intrinsic properties with molecular modeling techniques to predict biological interactions.

Density Functional Theory (DFT) Calculations

DFT calculations will be performed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.[3][4]

-

Software: Gaussian 16 or ORCA.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which provides a good balance of accuracy and computational cost for organic molecules.[5]

-

Basis Set: 6-311++G(d,p) basis set will be employed to provide a flexible description of the electron distribution, including diffuse functions and polarization.

-

Solvation Model: The polarizable continuum model (PCM) will be used to simulate an aqueous environment and assess its effect on molecular properties.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation.

-

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MESP): To identify electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.

-

NMR Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Molecular Docking Simulation

To explore the potential of this compound as a therapeutic agent, molecular docking studies will be conducted against a relevant protein target. Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a representative kinase such as Epidermal Growth Factor Receptor (EGFR) could be chosen.

-

Protocol:

-

Receptor Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, polar hydrogens added, and Gasteiger charges computed.[8]

-

Ligand Preparation: The DFT-optimized structure of this compound will be prepared by assigning rotatable bonds and saved in the required PDBQT format.

-

Grid Box Generation: A grid box will be defined to encompass the active site of the receptor, based on the position of the co-crystallized inhibitor.

-

Docking Execution: The docking simulation will be run using the Lamarckian Genetic Algorithm.[9] The simulation will yield multiple binding poses ranked by their binding affinity scores (kcal/mol).

-

Analysis: The best-scoring pose will be analyzed to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.

-

In Silico ADMET Prediction

Early assessment of pharmacokinetic and toxicological properties is crucial in drug discovery.[10][11][12] Various online tools and software packages will be used to predict the ADMET profile of this compound.

-

Software: SwissADME, pkCSM, or similar platforms.[12]

-

Properties to be Predicted:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Lipinski's Rule of Five: To assess general drug-likeness.

-

Illustrative Data Presentation

The following tables summarize the kind of quantitative data expected from the proposed computational studies.

Table 1: Hypothetical Calculated Geometric Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C2-O | 1.35 | |

| C3-C7 (Ethynyl C) | 1.43 | |

| C7≡C8 | 1.21 | |

| C8-H | 1.06 | |

| N1-C2 | 1.38 | |

| C5-C6 | 1.39 | |

| Dihedral Angles | ||

| C4-C3-C7-C8 | 179.8 |

| | N1-C2-C3-C4 | 0.1 |

Table 2: Hypothetical Calculated Vibrational Frequencies and IR Intensities

| Mode Description | Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|

| O-H Stretch | 3450 | 150 |

| C≡C Stretch | 2125 | 85 |

| C=O Stretch (Pyridone) | 1660 | 210 |

| C-N Stretch | 1350 | 120 |

| C-H Bend (Ring) | 850 | 45 |

Table 3: Hypothetical Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 Debye |

Table 4: Illustrative Molecular Docking Results against EGFR Kinase Domain

| Parameter | Result |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Met793, Leu718, Gly796 |

| Key Interactions | Hydrogen bond between pyridone-OH and Met793 backbone. |

| | π-π stacking between pyridine ring and Phe856. |

Table 5: Illustrative Predicted ADMET Properties

| Property | Prediction | Status |

|---|---|---|

| GI Absorption | High | Favorable |

| BBB Permeant | No | Favorable (low CNS side effects) |

| CYP2D6 Inhibitor | No | Favorable |

| AMES Toxicity | Non-toxic | Favorable |

| hERG I Inhibitor | No | Favorable |

| Lipinski Violations | 0 | Favorable |

Visualization of a Hypothetical Signaling Pathway

As a potential kinase inhibitor, this compound could target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Conclusion

This whitepaper outlines a robust and comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, combining DFT calculations, molecular docking, and ADMET prediction, provides a powerful framework to assess its fundamental properties and potential as a lead compound in drug discovery. The illustrative data suggests that this compound could possess favorable drug-like properties and interact with key therapeutic targets like EGFR. This systematic in silico evaluation is a critical first step that can guide future experimental synthesis and biological testing, ultimately accelerating the discovery of novel therapeutics.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 5. learningbreeze.com [learningbreeze.com]

- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. youtube.com [youtube.com]

- 10. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Potential Biological Activities of 3-Ethynylpyridin-2-ol: A Technical Guide for Researchers

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-ethynylpyridin-2-ol. As of the date of this publication, there is no publicly available experimental data for this specific compound. The information presented herein is extrapolated from the known biological activities of structurally related compounds, namely ethynylpyridine and 2-pyridone derivatives, to guide future research and drug discovery efforts.

Introduction

This compound is a small heterocyclic molecule that combines two key structural motifs known to impart significant biological activity: the 2-pyridone core and an ethynyl group at the 3-position. The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it often acts as a bioisostere for amides and other aromatic systems.[1][2] The ethynyl group is a versatile functional group that can participate in various chemical reactions and is often incorporated into drug candidates to enhance binding affinity and potency. Given these structural features, this compound represents a promising starting point for the development of novel therapeutic agents.

This technical guide summarizes the potential biological activities of this compound based on the extensive research conducted on its constituent chemical moieties. We will explore its potential as a kinase inhibitor, an antiproliferative agent, a modulator of central nervous system targets, and an antimicrobial compound. Detailed experimental protocols for key biological assays are provided to facilitate the investigation of these potential activities.

Potential as a Kinase Inhibitor

The pyridine and 2-pyridone cores are integral components of numerous kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

Potential Kinase Targets

Based on the activity of related compounds, this compound could potentially inhibit a range of kinases, including but not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (c-Met), and Recepteur d'Origine Nantais (RON). Aberrant activation of these kinases is a driving force in many cancers.[4][6]

-

Non-Receptor Tyrosine Kinases: Such as members of the Src family.

-

Serine/Threonine Kinases: Including those involved in cell cycle progression and apoptosis.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several pyridine and pyrimidine-based kinase inhibitors against various cancer cell lines and kinases.

| Compound Class | Target Kinase / Cell Line | IC50 | Reference |

| Pyridone Derivatives | Human Liver Cancer (HepG2) | 53.6–77.6 μM | [2] |

| Pyridone Derivatives | Human Breast Cancer (MCF-7) | 56.3–78.3 μM | [2] |

| Thieno[2,3-b]pyridines | RON-expressing KM12C cells | <1 μM | [6] |

| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Nanomolar range | [7] |

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and inhibition using an ADP-Glo™ Kinase Assay or similar luminescence-based system that quantifies ADP production.[5]

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Visualizations

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 3-Ethynylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting 1,4-disubstituted triazole core is a stable and valuable scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in hydrogen bonding interactions.[3]

3-Ethynylpyridin-2-ol, which exists in equilibrium with its tautomeric form 3-ethynyl-2-pyridone, is a particularly interesting building block for CuAAC reactions. The presence of the pyridinol/pyridone moiety introduces a potential hydrogen bond donor/acceptor and a site for metal chelation, which can influence the physicochemical and pharmacological properties of the resulting triazole products. The incorporation of the pyridyl group into triazole structures has been shown to be advantageous in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in copper-catalyzed click chemistry.

Applications in Drug Discovery and Development

The triazole ring is a key feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[3] The pyridyl-triazole scaffold, synthesized using this compound, holds significant potential for the development of novel therapeutics in various areas:

-

Enzyme Inhibition: The triazole and pyridinol moieties can interact with active sites of enzymes, leading to potent and selective inhibition.

-

Receptor Antagonism: The structural features of pyridyl-triazoles can mimic endogenous ligands, allowing them to act as antagonists for various receptors.

-

Antimicrobial and Anticancer Agents: The combination of the pyridine and triazole rings has been explored for the development of new antimicrobial and anticancer drugs.

-

Central Nervous System (CNS) Active Compounds: The polarity and hydrogen bonding capabilities of the pyridinol-triazole scaffold can be tuned to facilitate blood-brain barrier penetration for targeting CNS disorders.[4]

-

Bioconjugation: this compound can be used to link biomolecules, such as peptides, proteins, or nucleic acids, to other molecules of interest for diagnostic or therapeutic purposes.[5][6]

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted Pyridyl-Triazoles using CuSO₄/Sodium Ascorbate

This protocol describes a widely used method for generating the active Cu(I) catalyst in situ from copper(II) sulfate and a reducing agent.[7]

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide, alkyl azide, aryl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Reaction vessel (e.g., round-bottom flask, vial)

-

Stirring apparatus

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv).

-

Dissolve the reactants in the chosen solvent system (to a concentration of ~0.1-0.5 M).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Procedure using a Copper(I) Source and a Ligand

This protocol utilizes a stable Cu(I) source and a ligand to prevent catalyst oxidation and enhance reaction rates, which is particularly useful for sensitive substrates or in bioconjugation applications.[8]

Materials:

-

This compound

-

Organic azide

-

Copper(I) source (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆)

-

Ligand (e.g., TBTA, THPTA)

-

Base (optional, e.g., DIPEA, Et₃N)

-

Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, CH₃CN)

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the copper(I) source (0.01-0.05 equiv) and the ligand (0.01-0.05 equiv).

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv).

-

If necessary, add a non-coordinating base (1.0-2.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction can be quenched by exposure to air. The mixture is then diluted with an appropriate organic solvent and washed with saturated aqueous ammonium chloride to remove the copper catalyst.

-

The organic layer is dried and concentrated, and the product is purified as described in Protocol 1.

Data Presentation

The following tables summarize typical reagents and expected outcomes for the copper-catalyzed click reaction of this compound. Please note that the yields are representative and may vary depending on the specific azide and reaction conditions used.

Table 1: Representative Azides for Reaction with this compound

| Azide Compound | Structure | Class |

| Benzyl Azide | C₆H₅CH₂N₃ | Alkyl Azide |

| Phenyl Azide | C₆H₅N₃ | Aryl Azide |

| 1-Azidohexane | CH₃(CH₂)₅N₃ | Alkyl Azide |

| 2-Azido-2-methylpropane | (CH₃)₃CN₃ | Alkyl Azide (Sterically hindered) |

| 4-Azidoaniline | H₂NC₆H₄N₃ | Functionalized Aryl Azide |

| 3-Azidopropanoic acid | HOOC(CH₂)₂N₃ | Functionalized Alkyl Azide |

Table 2: Typical Reaction Conditions and Expected Yields

| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 2-6 | >90 |

| Phenyl Azide | CuSO₄/NaAsc | DMF | RT | 4-8 | 85-95 |

| 1-Azidohexane | CuI/TBTA | THF | RT | 1-4 | >95 |

| 2-Azido-2-methylpropane | CuI/TBTA | CH₃CN | 40 | 12-24 | 70-85 |

| 4-Azidoaniline | CuSO₄/NaAsc | DMSO/H₂O | RT | 6-12 | 80-90 |

| 3-Azidopropanoic acid | CuSO₄/NaAsc/THPTA | H₂O | RT | 2-8 | >90 |

Visualization of Experimental Workflow and Reaction Mechanism

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 1,4-disubstituted pyridyl-triazole using this compound.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram outlines the generally accepted catalytic cycle for the CuAAC reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyridyl-triazole compounds via copper-catalyzed click chemistry. The straightforward and robust nature of the CuAAC reaction, combined with the desirable physicochemical properties of the pyridinol moiety, makes this an attractive strategy for generating compound libraries for drug discovery and for the development of functionalized biomaterials. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this promising scaffold.